

Toxicological Profile of Dioctyldodecyl Dodecanedioate (CAS No. 129423-55-8): A Technical Guide

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Compound of Interest

Compound Name: *Dioctyldodecyl dodecanedioate*

Cat. No.: *B144591*

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Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for **Dioctyldodecyl Dodecanedioate** (CAS No. 129423-55-8). Despite its use in cosmetic formulations, a thorough review of publicly available literature, regulatory databases, and safety assessments reveals a significant lack of specific toxicological studies for this diester. The safety of **Dioctyldodecyl Dodecanedioate** in cosmetic applications is primarily established through a group assessment of dicarboxylic acids and their esters by the Cosmetic Ingredient Review (CIR) Expert Panel. This assessment relies on the principle of read-across from structurally similar compounds, concluding that it is safe in the present practices of use and concentration.^{[1][2]} This guide summarizes the available information, highlights the data gaps, and describes the standard experimental protocols that would be employed to generate comprehensive toxicological data.

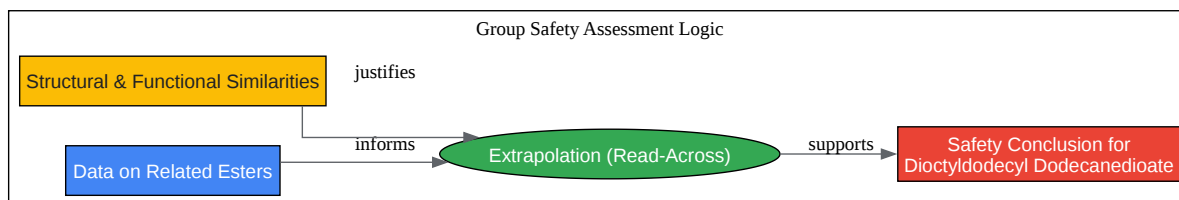
Chemical Identification

Identifier	Value
Chemical Name	Dioctyldodecyl Dodecanedioate
CAS Number	129423-55-8
Molecular Formula	C ₅₂ H ₁₀₂ O ₄
Synonyms	Dodecanedioic acid, bis(2-octyldodecyl) ester

Regulatory Status and Safety Assessments

Dioctyldodecyl Dodecanedioate is listed as a cosmetic ingredient with functions including emollient and skin-conditioning agent.[2] The most definitive safety statement comes from the Cosmetic Ingredient Review (CIR) Expert Panel, which reviewed a group of dicarboxylic acids and their esters. The panel concluded that these ingredients, including **Dioctyldodecyl Dodecanedioate**, are safe for use in cosmetic products under current practices of use and concentration.[1][2] This conclusion was reached despite noting gaps in the safety data for some of the individual ingredients, suggesting that data from structurally similar compounds were used to support the safety of the entire group.[1][2]

The following diagram illustrates the logic of the group safety assessment approach:



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Figure 1: Group Assessment Read-Across Logic

Summary of Toxicological Data

A comprehensive search for quantitative toxicological data for **Dioctyldodecyl Dodecanedioate** (CAS No. 129423-55-8) yielded no specific values. The available information from safety data sheets and chemical databases consistently indicates a lack of data for key toxicological endpoints.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Not specified	Oral	No data available	[3]
LD ₅₀	Not specified	Dermal	No data available	[3]
LC ₅₀	Not specified	Inhalation	No data available	[3]

Skin and Eye Irritation

Endpoint	Species	Result	Reference
Skin Irritation/Corrosion	Not specified	No data available	[3]
Serious Eye Damage/Irritation	Not specified	No data available	[3]

Sensitization

Endpoint	Species	Result	Reference
Skin Sensitization	Not specified	No data available	[3]
Respiratory Sensitization	Not specified	No data available	[3]

Repeated Dose Toxicity

Endpoint	Species	Route	Value (NOAEL/LOAE L)	Reference
Sub-chronic Toxicity	Not specified	Oral	No data available	
Sub-chronic Toxicity	Not specified	Dermal	No data available	
Chronic Toxicity	Not specified	Oral	No data available	

Genotoxicity and Carcinogenicity

Endpoint	Assay Type	Result	Reference
Genotoxicity	Not specified	No data available	[3]
Carcinogenicity	Not specified	No data available	[3]

Reproductive and Developmental Toxicity

Endpoint	Species	Result	Reference
Reproductive Toxicity	Not specified	No data available	[3]
Developmental Toxicity	Not specified	No data available	

Standardized Experimental Protocols

While specific experimental data for **Diocetyl dodecyl Dodecanedioate** is not available, this section outlines the standard methodologies that would be employed to assess the toxicological profile of a cosmetic ingredient of this type.

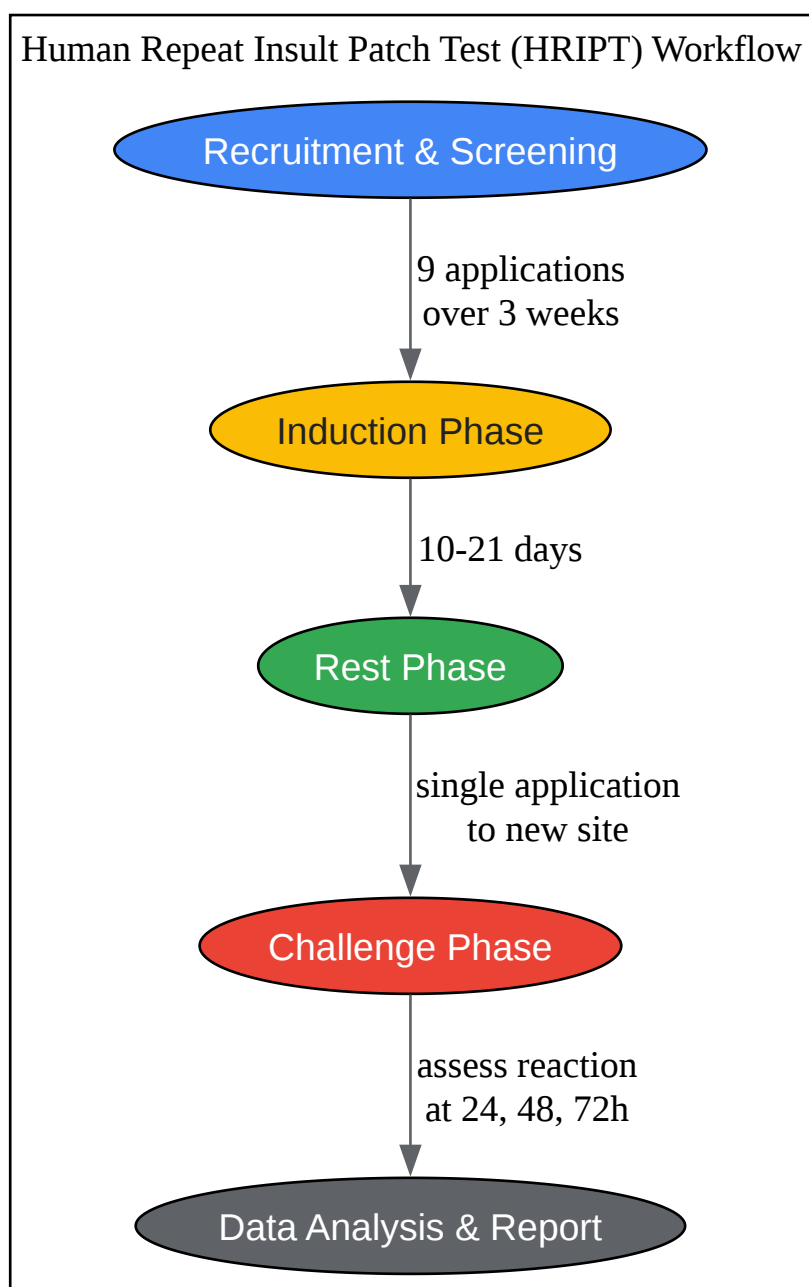
Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is a standard clinical safety study to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

Methodology:

- **Induction Phase:** The test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period at the same application site.
- **Rest Phase:** A 10 to 21-day rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.
- **Challenge Phase:** The test material is applied to a new, untreated skin site. The site is evaluated for signs of an allergic reaction (erythema, edema) at 24, 48, and 72 hours after application.

The workflow for a typical HRIPT is depicted below:



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Figure 2: Standard HRIPT Experimental Workflow

In Vitro Genotoxicity Assay Battery

A standard battery of in vitro tests is typically used to assess the genotoxic potential of a substance. This approach evaluates multiple endpoints to provide a comprehensive assessment.

Methodology:

- **Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):** This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (gene mutations).
- **In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):** This assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei in cultured mammalian cells.
- **In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473):** This test evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of **Diocetyldodecyl Dodecanedioate** with any specific biological signaling pathways. Toxicological studies would be required to elucidate any such mechanisms of action.

Conclusion and Data Gaps

The toxicological profile of **Diocetyldodecyl Dodecanedioate** (CAS No. 129423-55-8) is largely undefined due to a lack of specific experimental data. Its use in cosmetic products is considered safe based on a group assessment of dicarboxylic acid esters, which relies on read-across from structurally related compounds. While this approach is common in cosmetic ingredient safety assessments, it highlights significant data gaps for this specific chemical. To establish a comprehensive toxicological profile, studies conducted according to standardized guidelines (e.g., OECD) would be required for all major endpoints, including acute and repeated dose toxicity, skin and eye irritation, sensitization, genotoxicity, and reproductive/developmental toxicity. For researchers and drug development professionals, the absence of data means that any new application, particularly those involving higher concentrations or different exposure routes, would necessitate a full toxicological evaluation.

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References

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